6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-propan-2-yloxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(2)24-17-8-7-15(12-21-17)19(23)22-11-14-5-3-9-20-18(14)16-6-4-10-25-16/h3-10,12-13H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZUSYOFFXJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The starting material, nicotinic acid, is converted to nicotinamide through an amidation reaction.
Introduction of the Isopropoxy Group: The hydroxyl group on the nicotinamide is substituted with an isopropoxy group using isopropyl alcohol and an acid catalyst.
Synthesis of the Pyridin-3-yl-methyl Intermediate: The thiophen-2-yl-pyridin-3-yl-methyl moiety is synthesized separately, often starting from 2-bromopyridine and thiophene-2-carbaldehyde through a Suzuki-Miyaura coupling reaction.
Final Coupling: The intermediate is then coupled with the isopropoxy-nicotinamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Characterization and Stability
The compound’s structural integrity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which confirm functional groups and molecular weight (~400 g/mol). Physical properties include:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in organic solvents; limited water solubility. |
| Stability | Stable under normal conditions; sensitive to light. |
| Melting Point | Requires experimental determination. |
Thermal stability is analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Reactivity and Transformation Pathways
The compound undergoes hydrolysis and coupling reactions , driven by its functional groups (e.g., amide, isopropoxy, thiophene). For example:
-
Hydrolysis : The amide bond may cleave under acidic/basic conditions, forming carboxylic acid derivatives.
-
Coupling Reactions : The thiophene moiety or pyridine ring may participate in oxidative cross-coupling, as demonstrated in iodine-catalyzed reactions .
| Reaction Type | Mechanism |
|---|---|
| Oxidative Coupling | Iodine-mediated C–H activation, followed by nucleophilic attack . |
| Hydrolysis | Acid/base-catalyzed cleavage of amide bonds. |
Experimental Considerations
-
Kinetic Analysis : Techniques like high-performance liquid chromatography (HPLC) monitor reaction progress and intermediate formation.
-
Mechanistic Studies : Radical pathways and electrophilic iodination are implicated in oxidative coupling, as observed in α-amino ketone transformations .
This synthesis and reactivity profile highlights the compound’s complexity and potential utility in medicinal chemistry. Further studies are needed to fully characterize its biological activity and stability under physiological conditions.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide. For instance, isoquinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A specific compound from this class demonstrated promising results in inhibiting cell proliferation in HeLa and HEK-293T cells, indicating its potential as an anticancer agent .
Case Study: Targeted Delivery Systems
Research has shown that incorporating such compounds into targeted delivery systems, like transferrin-conjugated liposomes, enhances their efficacy. These systems showed superior antitumor activity compared to non-targeted controls, suggesting that this compound could similarly benefit from advanced delivery methods .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Similar derivatives have been investigated for their effects on neuronal nitric oxide synthase, which plays a crucial role in neurotoxicity associated with substances like methamphetamine. Compounds that inhibit this enzyme have shown protective effects against dopamine depletion in animal models, indicating that this compound may also exhibit neuroprotective properties .
Mechanism of Action
The mechanism by which 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogous pyridine derivatives from the Catalog of Pyridine Compounds (2017):
Substituent Effects
- The thiophene-pyridine hybrid substituent introduces π-π stacking capabilities and aromatic interactions, which are absent in pyrrolidine- or silyl-containing analogs .
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde :
- The pyrrolidin-1-yl group at position 6 may engage in hydrogen bonding due to its secondary amine, enhancing solubility but reducing metabolic stability.
- The aldehyde at position 3 offers reactivity for further derivatization, unlike the stable amide in the target compound.
- The N-phenyl substituent lacks the heteroaromatic diversity of the target’s thiophene-pyridine unit, reducing opportunities for π-system interactions.
Biological Activity
6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases, which play crucial roles in cellular signaling pathways. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isopropoxy group
- A pyridine ring
- A thiophene moiety
This structural diversity contributes to its pharmacological properties.
Research indicates that compounds similar to this compound act primarily as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is involved in critical cellular processes such as growth, proliferation, and survival. Inhibition of this pathway can lead to therapeutic effects in various diseases, including cancer and inflammatory disorders .
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| PI3K Inhibition | Blocks the conversion of PI(4,5)P2 to PI(3,4,5)P3 |
| Modulation of Signaling | Alters downstream signaling pathways affecting cell survival and proliferation |
| Antimicrobial Activity | Exhibits inhibition against various bacterial strains |
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific activity of this compound in this regard remains to be fully elucidated but is anticipated based on structural analogs .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of Gram-positive bacteria and some fungi. The minimal inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
Inhibition of PI3K has also been linked to reduced inflammation. Compounds targeting this pathway can modulate immune responses, potentially offering therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of a related compound on A549 lung cancer cells, showing a dose-dependent decrease in viability and induction of apoptosis via caspase activation.
- Antimicrobial Efficacy : Another study tested the antimicrobial activity of thiophene derivatives, revealing that modifications similar to those in this compound enhanced activity against resistant bacterial strains .
Q & A
Basic: What spectroscopic and analytical methods are recommended for characterizing the structure of 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the isopropoxy group (δ ~1.3 ppm for CH, δ ~4.5 ppm for CH), thiophene protons (δ ~6.8–7.5 ppm), and pyridine/nicotinamide backbone. Assign peaks using 2D techniques (COSY, HSQC) for ambiguous signals .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with ESI/TOF-MS in positive ion mode. Expect [M+H] for CHNOS at ~376.1432 .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O stretch ~1650–1700 cm) and aromatic C-H stretches (~3000–3100 cm) .
- HPLC-PDA: Assess purity using reverse-phase C18 columns (e.g., 90% acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm .
Advanced: How can contradictory NMR data arising from dynamic thiophene-pyridine conjugation be resolved?
Methodological Answer:
Dynamic conjugation between the thiophene and pyridine rings can cause signal splitting or broadening. To address this:
- Variable-Temperature NMR: Conduct experiments at 25°C and −40°C. Reduced thermal motion at lower temperatures often sharpens split peaks, confirming conformational exchange .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. Focus on dihedral angles between thiophene and pyridine rings .
- X-ray Crystallography: Resolve crystal structures using SHELXL (for small molecules) to unambiguously confirm bond lengths and angles. Refinement protocols should include anisotropic displacement parameters .
Basic: What synthetic routes are commonly employed to synthesize this compound?
Methodological Answer:
Key steps involve coupling the thiophene-pyridine fragment to the nicotinamide core:
Fragment Preparation:
- Synthesize 2-(thiophen-2-yl)pyridin-3-ylmethanol via Suzuki-Miyaura coupling of 3-bromopyridine with thiophen-2-ylboronic acid .
- Prepare 6-isopropoxynicotinoyl chloride by reacting 6-hydroxynicotinic acid with isopropyl bromide, followed by chlorination (SOCl) .
Amide Coupling:
- Use HATU/DIPEA in DMF to couple the pyridine-methanol fragment with the nicotinoyl chloride. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1) .
Advanced: How can reaction yields be optimized for the final amide coupling step?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Compare HATU, EDCI, and DCC/HOBt systems. HATU typically offers higher yields (~85%) for sterically hindered amides .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO, CHCN). DMF minimizes byproduct formation due to its high dielectric constant.
- Temperature Control: Conduct reactions at 0°C (slow addition) to reduce racemization, then warm to RT.
| Condition | Yield (%) | Byproducts |
|---|---|---|
| HATU/DMF, 0°C → RT | 85 | <5% |
| EDCI/DCM, RT | 62 | 15% |
| DCC/HOBt, THF | 70 | 10% |
| Data adapted from thiophene-pyridine coupling studies . |
Advanced: How can researchers assess the compound’s bioactivity against kinase targets?
Methodological Answer:
- In Vitro Kinase Assays: Use ADP-Glo™ kits to measure inhibition of kinases (e.g., JAK2, EGFR) at 10 µM compound concentration. Include staurosporine as a positive control .
- Molecular Docking: Perform docking simulations (AutoDock Vina) with kinase PDB structures (e.g., 4HJO for JAK2). Prioritize binding poses with H-bonds to the nicotinamide carbonyl and hydrophobic interactions with the thiophene .
- SAR Studies: Syntize analogs (e.g., replacing isopropoxy with methoxy) and compare IC values to identify critical substituents .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Risk: The isopropoxy group is prone to acid/base hydrolysis. Store at −20°C in anhydrous DMSO or under argon.
- Light Sensitivity: Thiophene and pyridine moieties may degrade under UV light. Use amber vials and avoid prolonged exposure .
- Analytical Monitoring: Conduct monthly HPLC checks (method as in FAQ 1) to detect degradation peaks.
Advanced: How to resolve discrepancies in biological activity data across assay platforms?
Methodological Answer:
- Assay Validation: Ensure consistency in buffer pH (7.4 vs. 7.0), ATP concentrations (1 mM vs. 10 µM), and cell lines (HEK293 vs. HeLa). Replicate outliers in triplicate .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., 6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide) to identify assay-specific biases .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to predict partition coefficients (~2.5–3.0). Cross-validate with experimental shake-flask data .
- Solubility Prediction: Employ SwissADME with parameters like topological polar surface area (TPSA ~90 Ų) to estimate aqueous solubility (~50 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
